molecular formula C9H20OSn B14490317 3-(Trimethylstannyl)cyclohexan-1-ol CAS No. 64010-81-7

3-(Trimethylstannyl)cyclohexan-1-ol

Cat. No.: B14490317
CAS No.: 64010-81-7
M. Wt: 262.96 g/mol
InChI Key: LVOGNKGVZFXEJX-UHFFFAOYSA-N
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Description

3-(Trimethylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethyltin chloride in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol or other reduced derivatives.

    Substitution: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

3-(Trimethylstannyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and trimethylstannyl groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxycyclohexan-1-ol: Similar in structure but with a methoxy group instead of a trimethylstannyl group.

    3-Cyclohexen-1-ol: Contains a double bond in the cyclohexane ring, differing in reactivity and stability.

Uniqueness

3-(Trimethylstannyl)cyclohexan-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

64010-81-7

Molecular Formula

C9H20OSn

Molecular Weight

262.96 g/mol

IUPAC Name

3-trimethylstannylcyclohexan-1-ol

InChI

InChI=1S/C6H11O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2,6-7H,1,3-5H2;3*1H3;

InChI Key

LVOGNKGVZFXEJX-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1CCCC(C1)O

Origin of Product

United States

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